

Spectroscopic Characterization of 5-Hydrazinyl-2-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hydrazinyl-2-methylpyridine

Cat. No.: B172582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **5-Hydrazinyl-2-methylpyridine**, a key building block in medicinal chemistry and drug development. Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted spectroscopic data based on the analysis of analogous structures. Detailed, adaptable experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5-Hydrazinyl-2-methylpyridine**. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.90	d	1H	H-6
~6.95	dd	1H	H-4
~6.60	d	1H	H-3
~5.50	br s	1H	-NH-
~3.70	br s	2H	-NH ₂
2.45	s	3H	-CH ₃

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~158.0	C-2
~150.0	C-5
~148.0	C-6
~115.0	C-4
~108.0	C-3
~24.0	-CH ₃

Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium, Broad	N-H stretch (hydrazine)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch (-CH ₃)
~1610	Strong	C=N stretch (pyridine ring)
~1580	Strong	C=C stretch (pyridine ring)
~1500	Medium	N-H bend (hydrazine)
~830	Strong	C-H out-of-plane bend

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
123	100	[M] ⁺ (Molecular Ion)
108	80	[M - NH] ⁺
93	40	[M - N ₂ H ₂] ⁺
78	60	[C ₅ H ₄ N] ⁺

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for **5-Hydrazinyl-2-methylpyridine**.

NMR Spectroscopy

1. Sample Preparation:

- Dissolve 5-10 mg of **5-Hydrazinyl-2-methylpyridine** (or its hydrochloride salt) in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a standard 5 mm NMR tube.

2. ^1H NMR Acquisition (500 MHz Spectrometer):

- Pulse Program: Standard single-pulse (zg30).
- Number of Scans: 16-64 (signal averaging).
- Relaxation Delay: 1.0 s.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

3. ^{13}C NMR Acquisition (125 MHz Spectrometer):

- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2.0 s.
- Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

2. Data Acquisition (FT-IR Spectrometer):

- Acquire a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Spectral Range: 4000-400 cm^{-1} .

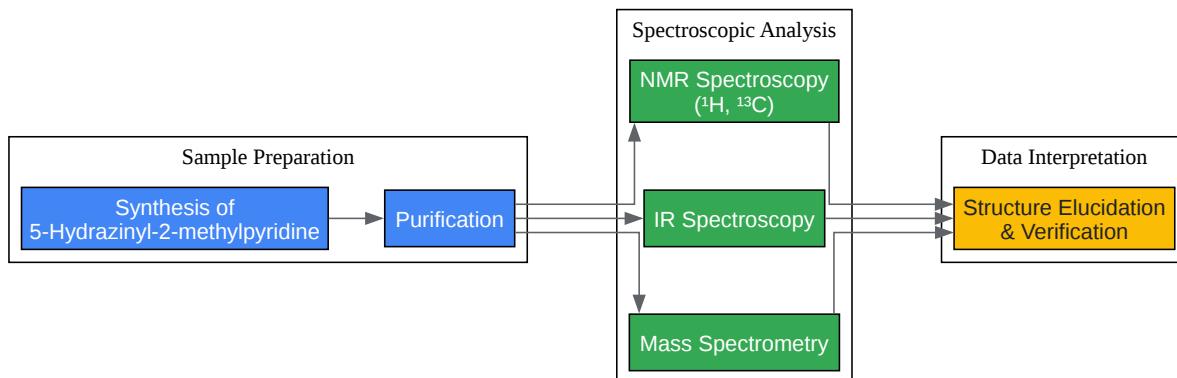
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

Mass Spectrometry (MS)

1. Sample Introduction:

- For Electron Ionization (EI), a direct insertion probe can be used for solid samples.
- For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of ~1 mg/mL and introduce via direct infusion or LC-MS.

2. EI-MS Data Acquisition:


- Ionization Energy: 70 eV.
- Mass Range: m/z 40-500.
- Source Temperature: 200-250 °C.

3. ESI-MS Data Acquisition:

- Ionization Mode: Positive.
- Capillary Voltage: 3-4 kV.
- Nebulizer Pressure: 20-30 psi.
- Drying Gas Flow: 5-10 L/min.
- Drying Gas Temperature: 300-350 °C.


Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual pathway for the synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic analysis of **5-Hydrazinyl-2-methylpyridine**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Hydrazinyl-2-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b172582#spectroscopic-data-nmr-ir-ms-for-5-hydrazinyl-2-methylpyridine\]](https://www.benchchem.com/product/b172582#spectroscopic-data-nmr-ir-ms-for-5-hydrazinyl-2-methylpyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com